molecular formula C6H4ClF2NO B6359239 2-Amino-6-chloro-3,4-difluorophenol CAS No. 1782816-34-5

2-Amino-6-chloro-3,4-difluorophenol

Cat. No.: B6359239
CAS No.: 1782816-34-5
M. Wt: 179.55 g/mol
InChI Key: IVCRGOZZGFMGIC-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-3,4-difluorophenol is a chemical compound with the molecular formula C6H4ClF2NO It is a halogenated phenol derivative, characterized by the presence of amino, chloro, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-3,4-difluorophenol can be achieved through several synthetic routes. One common method involves the bromination of 2,4-difluoroaniline, followed by a Sandmeyer reaction, Grignard reaction, and esterification . The reaction conditions typically involve the use of reagents such as bromine, copper(I) chloride, magnesium, and ethyl chloroacetate under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-3,4-difluorophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various substituted phenols, quinones, and aminophenol derivatives, depending on the specific reaction pathway and conditions used.

Scientific Research Applications

2-Amino-6-chloro-3,4-difluorophenol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-3,4-difluorophenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or transporters, depending on its chemical structure and the biological system in which it is studied. For example, it may interact with serotonin receptors or other neurotransmitter systems, influencing cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-6-chloro-3,4-difluorophenol include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which can result in unique chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields.

Properties

IUPAC Name

2-amino-6-chloro-3,4-difluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-2-1-3(8)4(9)5(10)6(2)11/h1,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVCRGOZZGFMGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)O)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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